Dimethyl 2-(4-chlorophenoxy)malonate
Overview
Description
Dimethyl 2-(4-chlorophenoxy)malonate is an organic compound with the molecular formula C11H11ClO5 It is a derivative of malonic acid, where two ester groups are attached to the malonate core, and a 4-chlorophenoxy group is substituted at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-(4-chlorophenoxy)malonate can be synthesized through the reaction of dimethyl malonate with 4-chlorophenol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran. The general reaction scheme is as follows:
Dimethyl malonate+4-chlorophenolBase, SolventDimethyl 2-(4-chlorophenoxy)malonate
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted malonates can be formed.
Hydrolysis Products: The hydrolysis of this compound yields 2-(4-chlorophenoxy)malonic acid.
Scientific Research Applications
Dimethyl 2-(4-chlorophenoxy)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as an intermediate in the synthesis of drugs with anticancer and anthelmintic properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-chlorophenoxy)malonate involves its interaction with molecular targets such as enzymes and receptors. For example, it can bind to adenosine receptors through steric interactions and hydrogen bonding, influencing cellular signaling pathways . The compound’s structure allows it to fit into the active sites of enzymes, thereby inhibiting their activity.
Comparison with Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the chlorophenoxy group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl.
Methyl 2-(4-chlorophenoxy)acetate: Contains a similar chlorophenoxy group but attached to an acetate rather than a malonate core.
Uniqueness: Dimethyl 2-(4-chlorophenoxy)malonate is unique due to the presence of both ester groups and the 4-chlorophenoxy substituent, which imparts distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
IUPAC Name |
dimethyl 2-(4-chlorophenoxy)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-15-10(13)9(11(14)16-2)17-8-5-3-7(12)4-6-8/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZOUQVJXMWOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251520 | |
Record name | 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338400-09-2 | |
Record name | 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338400-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dimethyl 2-(4-chlorophenoxy)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101251520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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